Cas no 2156250-59-6 (2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine)

2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine 化学的及び物理的性質
名前と識別子
-
- 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine
- 2156250-59-6
- 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine
- EN300-1914120
-
- インチ: 1S/C10H15BrN2/c11-6-3-4-9-8-13-7-2-1-5-10(13)12-9/h8H,1-7H2
- InChIKey: UQGNHTLGSQUHKV-UHFFFAOYSA-N
- SMILES: BrCCCC1=CN2C(CCCC2)=N1
計算された属性
- 精确分子量: 242.04186g/mol
- 同位素质量: 242.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 163
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.1
- トポロジー分子極性表面積: 17.8Ų
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1914120-2.5g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 2.5g |
$2492.0 | 2023-09-17 | ||
Enamine | EN300-1914120-5.0g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 5g |
$4806.0 | 2023-06-02 | ||
Enamine | EN300-1914120-0.05g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 0.05g |
$1068.0 | 2023-09-17 | ||
Enamine | EN300-1914120-1.0g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 1g |
$1658.0 | 2023-06-02 | ||
Enamine | EN300-1914120-0.5g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 0.5g |
$1221.0 | 2023-09-17 | ||
Enamine | EN300-1914120-5g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 5g |
$3687.0 | 2023-09-17 | ||
Enamine | EN300-1914120-10.0g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 10g |
$7128.0 | 2023-06-02 | ||
Enamine | EN300-1914120-0.25g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 0.25g |
$1170.0 | 2023-09-17 | ||
Enamine | EN300-1914120-0.1g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 0.1g |
$1119.0 | 2023-09-17 | ||
Enamine | EN300-1914120-1g |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine |
2156250-59-6 | 1g |
$1272.0 | 2023-09-17 |
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridine 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
2-(3-bromopropyl)-5H,6H,7H,8H-imidazo1,2-apyridineに関する追加情報
Comprehensive Overview of 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS No. 2156250-59-6)
The compound 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine (CAS No. 2156250-59-6) is a brominated derivative of the imidazopyridine scaffold, a structure of significant interest in medicinal chemistry and material science. Its unique molecular architecture, featuring a 3-bromopropyl side chain attached to the imidazo[1,2-a]pyridine core, makes it a versatile intermediate for synthesizing bioactive molecules and functional materials. Researchers and pharmaceutical developers are increasingly exploring its potential in drug discovery, particularly in targeting GABA receptors and kinase inhibitors, aligning with current trends in neuropharmacology and cancer therapeutics.
In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged due to their broad applications in central nervous system (CNS) drug development. The 2-(3-bromopropyl) variant stands out for its reactivity, enabling facile modifications at the bromine site for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. This property is critical for constructing complex molecules, a topic frequently searched in organic synthesis forums and AI-driven retrosynthesis tools. Its CAS No. 2156250-59-6 is often queried in chemical databases such as Reaxys or SciFinder, reflecting its relevance in high-throughput screening.
From a green chemistry perspective, the compound’s synthetic routes are being optimized to reduce hazardous byproducts, addressing the growing emphasis on sustainable synthesis. Discussions on platforms like ResearchGate highlight its role in catalysis and photocatalysis, areas gaining traction due to their alignment with UN Sustainable Development Goals (SDGs). Moreover, its potential in metal-organic frameworks (MOFs) design is a hot topic in materials science communities, where researchers explore its utility in gas storage or sensing applications.
The imidazo[1,2-a]pyridine core is also pivotal in antiviral research, particularly for RNA virus inhibitors, a focus area post-COVID-19. While 2156250-59-6 itself isn’t a drug candidate, its derivatives are investigated for broad-spectrum antiviral activity, a frequently searched term in PubMed and Google Scholar. Its 3-bromopropyl group’s versatility allows for the introduction of fluorine or heterocyclic motifs, enhancing pharmacokinetic properties—a key concern in preclinical development.
Analytical characterization of 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine typically involves NMR, HPLC-MS, and X-ray crystallography, techniques widely discussed in open-access chemistry journals. Its logP and solubility data are crucial for ADME studies, a recurring theme in QSAR modeling queries. Notably, its CAS registry number (2156250-59-6) ensures precise tracking in regulatory submissions, a priority for patent attorneys and compliance officers.
In conclusion, 2-(3-bromopropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine exemplifies the intersection of structural diversity and functional adaptability in modern chemistry. Its applications span from drug discovery to advanced materials, resonating with trends like AI-assisted molecular design and green solvents. As research evolves, this compound will likely remain a staple in high-value chemical libraries, answering the demand for innovative building blocks in science and industry.
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